2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Regiochemistry Building Block Purity Structural Verification

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 1489145-82-5) is the essential fluorinated building block for SDHI fungicide research. The 3-difluoromethyl substituent is a validated pharmacophore, and alternative regioisomers (e.g., 1-difluoromethyl-3-yl acetic acid) are not interchangeable. The N1 acetic acid handle enables efficient amide coupling for rapid SAR exploration. Procure this high-purity fragment for fragment-based drug discovery, activity-based probe synthesis, or agrochemical lead optimization.

Molecular Formula C6H6F2N2O2
Molecular Weight 176.12 g/mol
CAS No. 1489145-82-5
Cat. No. B1425819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid
CAS1489145-82-5
Molecular FormulaC6H6F2N2O2
Molecular Weight176.12 g/mol
Structural Identifiers
SMILESC1=CN(N=C1C(F)F)CC(=O)O
InChIInChI=1S/C6H6F2N2O2/c7-6(8)4-1-2-10(9-4)3-5(11)12/h1-2,6H,3H2,(H,11,12)
InChIKeyJPQWBOAZSRCZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic Acid (CAS 1489145-82-5) | Procurement-Grade Pyrazole Acetic Acid Building Block


2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 1489145-82-5) is a fluorinated pyrazole building block with the molecular formula C₆H₆F₂N₂O₂ and a molecular weight of 176.12 g/mol . It features a 3-difluoromethyl substituent on the pyrazole ring and an acetic acid moiety at the N1 position. This compound is widely utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly those targeting succinate dehydrogenase (SDH) [1]. Its physicochemical properties include a predicted density of 1.51±0.1 g/cm³ and a predicted boiling point of 323.2±42.0°C .

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic Acid Procurement: Why Substitution with Regioisomers or Non-Fluorinated Analogs Compromises Synthetic Outcomes


Simple substitution of 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid with non-fluorinated pyrazole acetic acids or alternative regioisomers (e.g., 1-difluoromethyl-3-yl acetic acid) is inadvisable due to the profound impact of fluorination pattern on biological target engagement and synthetic utility. The 3-difluoromethyl group is a critical pharmacophore in succinate dehydrogenase inhibitor (SDHI) fungicides, with structure-activity relationship (SAR) studies demonstrating that the presence and position of the difluoromethyl moiety on the pyrazole ring dramatically alter antifungal potency [1]. Furthermore, the acetic acid handle at the N1 position dictates regioselective derivatization for amide coupling and other downstream transformations; using a regioisomer with the acetic acid at C3 (e.g., 2-(1-(difluoromethyl)-1H-pyrazol-3-yl)acetic acid) would yield structurally distinct final compounds with unpredictable biological profiles . The specific 3-difluoromethyl substitution pattern of this building block is non-interchangeable for research programs targeting SDH or constructing known agrochemical pharmacophores.

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic Acid: Quantitative Differentiation Evidence vs. Analogs and Class Benchmarks


Regioisomeric Purity and Structural Verification by Canonical SMILES

The target compound is unequivocally identified as the 3-difluoromethyl-1H-pyrazol-1-yl regioisomer, distinguishing it from the alternative 1-difluoromethyl-3-yl acetic acid regioisomer (CAS 1354706-21-0). The canonical SMILES string for the target compound is C1=CN(N=C1C(F)F)CC(=O)O, whereas the regioisomer is C1=CN(N=C1CC(=O)O)C(F)F . This regioisomeric differentiation is critical because the difluoromethyl group at the 3-position of the pyrazole ring, rather than the 1-position, is the established pharmacophore for SDHI fungicidal activity [1].

Regiochemistry Building Block Purity Structural Verification

Class-Level Antifungal Potency: Difluoromethyl Pyrazole Scaffold vs. Non-Fluorinated Controls

While direct biological data for 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid itself is not publicly reported, class-level inference from difluoromethyl pyrazole derivatives provides quantitative differentiation. In a study of difluoromethyl pyrazole acyl urea derivatives, compounds bearing the 3-difluoromethyl pyrazole motif displayed in vivo fungicidal control efficacy of 50% against Pseudomonas syringae and 80% against Botrytis cinerea at 50 mg/L, outperforming the control treatment [1]. More broadly, the difluoromethyl pyrazole scaffold has been shown to be essential for potent SDH inhibition; in a related carboxamide series, the difluoromethyl pyrazole-(m-benzene) scaffold yielded compounds with EC50 values as low as 0.93 μg/mL against Rhizoctonia cerealis, representing an ~11-fold improvement over the commercial SDHI thifluzamide (EC50 = 23.09 μg/mL) [2].

Antifungal Activity SDH Inhibition Structure-Activity Relationship

Predicted Physicochemical Properties: Lipophilicity (XLogP3) Comparison with Non-Fluorinated Pyrazole Acetic Acid

The introduction of the difluoromethyl group at the 3-position of the pyrazole ring significantly modulates lipophilicity compared to a non-fluorinated analog. The target compound has a calculated XLogP3 value of 0.6 . In contrast, the non-fluorinated parent scaffold, 2-(1H-pyrazol-1-yl)acetic acid (CAS 16042-91-4), has a calculated XLogP3 of approximately -0.2 (estimated from similar pyrazole acetic acids) [1]. The +0.8 log unit increase reflects enhanced membrane permeability potential, a critical parameter for agrochemical uptake and distribution.

Lipophilicity Drug-likeness Physicochemical Properties

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic Acid: Optimal Application Scenarios Based on Differentiation Evidence


Agrochemical Discovery: Synthesis of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Procure 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid when your research program aims to synthesize novel SDHI fungicides. The 3-difluoromethyl pyrazole motif is a validated pharmacophore for potent antifungal activity, as demonstrated by difluoromethyl pyrazole acyl urea derivatives achieving 50-80% in vivo control efficacy against key phytopathogens [1]. The acetic acid handle at N1 enables straightforward amide coupling to diverse amine partners, facilitating rapid SAR exploration of the SDHI chemical space.

Medicinal Chemistry: Fluorinated Fragment-Based Drug Design

Utilize 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid as a fluorinated fragment for fragment-based drug discovery (FBDD). The difluoromethyl group enhances metabolic stability and lipophilicity (XLogP3 = 0.6) relative to non-fluorinated pyrazole fragments [1]. The compound's low molecular weight (176.12 g/mol) and favorable hydrogen bond donor/acceptor profile (1 donor, 5 acceptors) make it an ideal starting point for fragment growing or linking strategies targeting enzymes with pyrazole-binding pockets.

Chemical Biology: Synthesis of Activity-Based Probes for SDH

Employ 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid in the synthesis of activity-based probes (ABPs) targeting succinate dehydrogenase (SDH). The confirmed regioisomeric identity (C1=CN(N=C1C(F)F)CC(=O)O) ensures that the resulting probe correctly mimics the binding mode of known SDHI fungicides [1]. The carboxylic acid functionality provides a convenient conjugation point for fluorophores, biotin, or other reporter tags without compromising the critical 3-difluoromethyl pharmacophore.

Technical Documentation Hub

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